molecular formula C18H11BrClN B6301014 9-(4-Bromo-2-chlorophenyl)-9H-carbazole CAS No. 1638533-93-3

9-(4-Bromo-2-chlorophenyl)-9H-carbazole

Cat. No.: B6301014
CAS No.: 1638533-93-3
M. Wt: 356.6 g/mol
InChI Key: VFYFKINOMIWXFN-UHFFFAOYSA-N
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Description

9-(4-Bromo-2-chlorophenyl)-9H-carbazole: is an organic compound that belongs to the carbazole family. Carbazoles are known for their aromatic structure and are widely used in various fields such as organic electronics, pharmaceuticals, and materials science. The presence of bromine and chlorine atoms in the phenyl ring of this compound adds unique chemical properties, making it a subject of interest in scientific research.

Mechanism of Action

Target of Action

It’s worth noting that the compound shares structural similarities with profenofos , an organophosphate insecticide. Profenofos primarily targets the acetylcholinesterase enzyme , which plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter.

Mode of Action

Like profenofos, 9-(4-Bromo-2-chlorophenyl)-9H-carbazole may interact with its targets by inhibiting the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can cause continuous stimulation of the nerves, muscles, and glands, which may result in various physiological effects.

Biochemical Pathways

Inhibition of acetylcholinesterase disrupts the normal function of this pathway, leading to an overstimulation of the nervous system .

Result of Action

If it acts similarly to profenofos, it could lead to overstimulation of the nervous system, potentially causing tremors, salivation, and other symptoms of nerve gas exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Bromo-2-chlorophenyl)-9H-carbazole typically involves the bromination and chlorination of carbazole derivatives. One common method includes the reaction of carbazole with 4-bromo-2-chlorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium and a base like potassium carbonate. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.

    Oxidation Reactions: It can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of different carbazole derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed:

    Substitution Reactions: Formation of substituted carbazole derivatives.

    Oxidation Reactions: Formation of oxidized carbazole compounds.

    Reduction Reactions: Formation of reduced carbazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new materials with unique electronic properties.

Biology:

  • Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry:

  • Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
  • Applied in the development of advanced materials for various industrial applications.

Comparison with Similar Compounds

    9-Phenyl-9H-carbazole: Lacks the bromine and chlorine atoms, resulting in different chemical properties.

    9-(4-Chlorophenyl)-9H-carbazole: Contains only a chlorine atom, leading to variations in reactivity and applications.

    9-(4-Bromophenyl)-9H-carbazole:

Uniqueness: The presence of both bromine and chlorine atoms in 9-(4-Bromo-2-chlorophenyl)-9H-carbazole makes it unique compared to other carbazole derivatives

Properties

IUPAC Name

9-(4-bromo-2-chlorophenyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrClN/c19-12-9-10-18(15(20)11-12)21-16-7-3-1-5-13(16)14-6-2-4-8-17(14)21/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYFKINOMIWXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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